molecular formula C16H15FN2O3S2 B280888 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide

Katalognummer B280888
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: CKGZUIXTKVITTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide involves the inhibition of specific enzymes and proteins. For example, it inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, it inhibits histone deacetylase by binding to the active site of the enzyme, thereby preventing the deacetylation of histones and leading to the accumulation of acetylated histones, which can activate tumor suppressor genes.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide is its potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying the biochemical pathways involved in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide. One possible direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of various diseases.

Synthesemethoden

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide involves the reaction of 2-aminothiophenol with 2-bromoethyl ethyl ether in the presence of potassium carbonate to form 6-ethoxy-1,3-benzothiazole-2-thiol. This intermediate is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of triethylamine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and protein kinase. Additionally, this compound has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

Eigenschaften

Molekularformel

C16H15FN2O3S2

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C16H15FN2O3S2/c1-3-22-11-4-7-14-15(9-11)23-16(18-14)19-24(20,21)12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3,(H,18,19)

InChI-Schlüssel

CKGZUIXTKVITTQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)F)C

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.